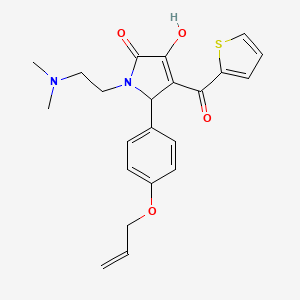

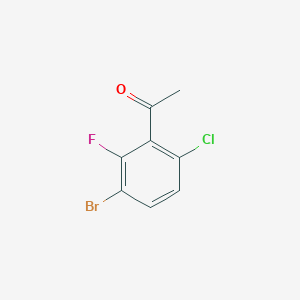

![molecular formula C51H82O22 B2418480 2-[5-[3,5-Dihydroxy-6-(hydroxymethyl)-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)-2-(5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl)oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol CAS No. 91653-50-8](/img/structure/B2418480.png)

2-[5-[3,5-Dihydroxy-6-(hydroxymethyl)-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)-2-(5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl)oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Mechanism of Action

Target of Action

Zingiberensis Saponin I, also known as Zingiberensis new saponin (ZnS), primarily targets the lncRNA TCONS-00026762/AKR1C1 pathway in hepatocellular carcinoma (HCC) cells . The AKR1C1 gene is a prognostic marker for HCC and is associated with autophagy, ferroptosis, and immune evasion .

Result of Action

The result of Zingiberensis Saponin I’s action is the suppression of autophagy, promotion of ferroptosis, and enhanced sensitivity to sorafenib in HCC cells . This is evidenced by the decrease in levels of the autophagy marker LC3, as well as ferroptosis markers GPX4 and SLC7A11, and an increase in Huh7-SR cell viability .

Biochemical Analysis

Biochemical Properties

Zingiberensis Saponin I plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The biosynthesis of Zingiberensis Saponin I involves key enzymes and follows a specific pathway: synthesis of squalene, generation of cholesterol/sitosterol, biosynthesis of diosgenin, and biosynthesis of diosgenin saponins .

Cellular Effects

Zingiberensis Saponin I has significant effects on various types of cells and cellular processes. It influences cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Zingiberensis Saponin I exerts its effects at the molecular level. It involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Over time, the effects of Zingiberensis Saponin I may change in laboratory settings. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently under research .

Dosage Effects in Animal Models

The effects of Zingiberensis Saponin I vary with different dosages in animal models. Studies on threshold effects, as well as any toxic or adverse effects at high doses, are ongoing .

Metabolic Pathways

Zingiberensis Saponin I is involved in specific metabolic pathways, interacting with enzymes or cofactors. It may also affect metabolic flux or metabolite levels .

Transport and Distribution

Zingiberensis Saponin I is transported and distributed within cells and tissues. It may interact with transporters or binding proteins, affecting its localization or accumulation .

Subcellular Localization

This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions

Zingiberen Newsaponin is primarily extracted from Dioscorea zingiberensis . The extraction process involves isolating the compound from the plant material using solvents such as dimethyl sulfoxide (DMSO) . The compound is then purified to achieve a high level of purity, typically around 99.68% .

Industrial Production Methods

Industrial production of Zingiberen Newsaponin involves large-scale extraction from Dioscorea zingiberensis. The process includes harvesting the plant, drying, and grinding the plant material, followed by solvent extraction and purification . The purified compound is then stored under specific conditions to maintain its stability and efficacy .

Chemical Reactions Analysis

Types of Reactions

Zingiberen Newsaponin undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

Substitution: This reaction involves the replacement of one functional group in the compound with another.

Common Reagents and Conditions

Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.

Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.

Substitution: Common reagents include halogens and nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxygenated derivatives, while reduction may yield hydrogenated derivatives.

Scientific Research Applications

Zingiberen Newsaponin has a wide range of scientific research applications:

Chemistry: It is used as a model compound for studying the chemical behavior of steroidal saponins.

Biology: It is used to study the biological effects of saponins, including their role in cell signaling and metabolism.

Industry: It is used in the production of pharmaceuticals and nutraceuticals.

Comparison with Similar Compounds

Similar Compounds

Diosgenin: Another steroidal saponin derived from Dioscorea zingiberensis, known for its use in the synthesis of steroid hormones.

Deltonin: A saponin with similar biological activities, including anti-inflammatory and anticancer properties.

Uniqueness

. Its distinct molecular structure and biological activities set it apart from other similar compounds.

Properties

CAS No. |

91653-50-8 |

|---|---|

Molecular Formula |

C51H82O22 |

Molecular Weight |

1047.2 g/mol |

IUPAC Name |

(2S,3R,4R,5R,6S)-2-[(2R,3R,4S,5S,6R)-5-[(2S,3R,4S,5R,6R)-3,5-dihydroxy-6-(hydroxymethyl)-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)-2-[(1S,2S,4S,5'R,6R,7S,8R,9S,12S,13R,16S)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl]oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol |

InChI |

InChI=1S/C51H82O22/c1-20-8-13-51(64-19-20)21(2)32-28(73-51)15-27-25-7-6-23-14-24(9-11-49(23,4)26(25)10-12-50(27,32)5)66-48-44(72-45-38(60)36(58)33(55)22(3)65-45)40(62)42(31(18-54)69-48)70-47-41(63)43(35(57)30(17-53)68-47)71-46-39(61)37(59)34(56)29(16-52)67-46/h6,20-22,24-48,52-63H,7-19H2,1-5H3/t20-,21+,22+,24+,25-,26+,27+,28+,29-,30-,31-,32+,33+,34-,35-,36-,37+,38-,39-,40+,41-,42-,43+,44-,45+,46+,47+,48-,49+,50+,51-/m1/s1 |

InChI Key |

XJOTXMLDNWCDRH-HAUZKCKMSA-N |

SMILES |

CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CC=C6C5(CCC(C6)OC7C(C(C(C(O7)CO)OC8C(C(C(C(O8)CO)O)OC9C(C(C(C(O9)CO)O)O)O)O)O)OC2C(C(C(C(O2)C)O)O)O)C)C)C)OC1 |

Isomeric SMILES |

C[C@@H]1CC[C@@]2([C@H]([C@H]3[C@@H](O2)C[C@@H]4[C@@]3(CC[C@H]5[C@H]4CC=C6[C@@]5(CC[C@@H](C6)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO)O)O)O)O)O)O[C@H]2[C@@H]([C@@H]([C@H]([C@@H](O2)C)O)O)O)C)C)C)OC1 |

Canonical SMILES |

CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CC=C6C5(CCC(C6)OC7C(C(C(C(O7)CO)OC8C(C(C(C(O8)CO)O)OC9C(C(C(C(O9)CO)O)O)O)O)O)OC2C(C(C(C(O2)C)O)O)O)C)C)C)OC1 |

solubility |

not available |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3,4-dimethoxyphenyl)-2-((7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide](/img/new.no-structure.jpg)

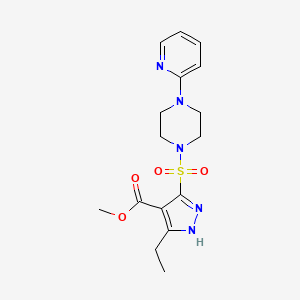

![N-(2,4-dimethoxyphenyl)-1-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2418402.png)

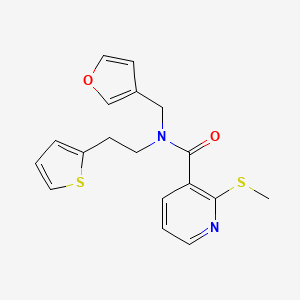

![N-methyl-N-{1-[3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]azetidin-3-yl}azepane-1-sulfonamide](/img/structure/B2418406.png)

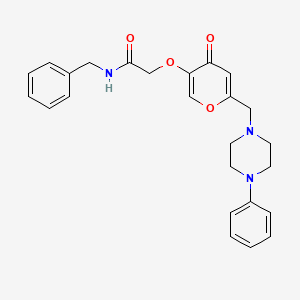

![6-(4-{6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}piperidin-1-yl)-9H-purine](/img/structure/B2418415.png)

![1-[6-(Trifluoromethyl)-3,4-dihydro-2H-quinolin-1-yl]prop-2-en-1-one](/img/structure/B2418420.png)